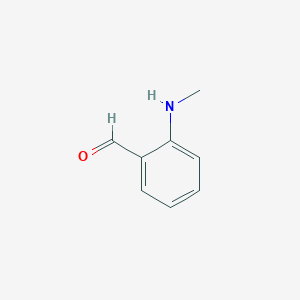

2-(Methylamino)benzaldehyde

Descripción

Historical Context and Significance in Organic Chemistry

2-(Methylamino)benzaldehyde, a derivative of benzaldehyde (B42025), holds a notable position in the field of organic chemistry, primarily as a crucial intermediate for the synthesis of various heterocyclic systems. Historically, the synthesis of 2-aminobenzaldehydes and their N-substituted derivatives has been challenging, often characterized by multi-step procedures and modest yields. arkat-usa.org This difficulty limited their accessibility and, consequently, their application in broader synthetic chemistry for a considerable period.

The significance of this compound and related compounds stems from their utility in constructing complex molecular architectures, particularly nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in natural products, pharmaceuticals, and functional materials. One of the most prominent applications is in the Friedländer synthesis, a classic and widely used method for preparing quinolines, which was first reported in 1882. arkat-usa.orgresearchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netresearchgate.net The limited commercial availability of diverse 2-aminobenzaldehyde (B1207257) derivatives has been a persistent drawback of the traditional Friedländer reaction, underscoring the importance of efficient synthetic routes to precursors like this compound. nih.gov The development of more effective methods, such as the oxidative cleavage of N-alkylquinolinium salts with alkaline hydrogen peroxide, has been a significant advancement, providing these vital building blocks in much greater yields. arkat-usa.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Molecular Formula | C₈H₉NO | nih.gov |

| Molecular Weight | 135.17 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 7755-70-6 | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| XLogP3-AA (Lipophilicity) | 1.9 | nih.gov |

Relevance as a Versatile Organic Building Block

The utility of this compound as a versatile organic building block is demonstrated by its application in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic aldehyde group in an ortho arrangement, allows for a variety of intramolecular and intermolecular cyclization reactions.

It serves as a key precursor for numerous important heterocyclic families. Research has shown its role in the synthesis of:

Quinolines and Quinolones: via the Friedländer synthesis. arkat-usa.org

Acridines and Acridones: which are larger, fused heterocyclic systems. arkat-usa.org

Indoles: Another fundamental heterocyclic motif in medicinal chemistry. arkat-usa.org

Quinazolines: A class of bicyclic heterocycles with diverse biological activities. arkat-usa.org

Dimerization Products: such as oxa-analogues of Tröger's base. arkat-usa.org

A specific and notable application of this compound is in the synthesis of indolo[2,3-b]quinolines, such as Neocryptolepine. In a documented procedure, this compound is reacted with indole (B1671886) in the presence of an acid catalyst to construct the core structure of this alkaloid. rsc.org This transformation highlights the compound's ability to participate in complex, multi-bond-forming reactions to rapidly assemble intricate molecular frameworks.

Table 2: Research Finding: Synthesis of Neocryptolepine from this compound

| Reactant 1 | Reactant 2 | Catalyst / Reagent | Solvent | Conditions | Product | Source |

|---|---|---|---|---|---|---|

| This compound | Indole | p-Toluenesulfonic acid (p-TsOH) | Ethanol | Reflux | Neocryptolepine | rsc.org |

The development of efficient synthetic routes has further enhanced its status as a valuable building block. For instance, the cleavage of 1-methylquinolinium (B1204318) iodide using hydrogen peroxide in a two-phase solvent system (tetrachloromethane/water) can produce this compound in yields as high as 84%. arkat-usa.org Such high-yielding protocols make it a readily accessible and cost-effective starting material for academic and industrial research. Its participation in a multitude of named reactions, including the Fischer Indole Synthesis and Pictet-Spengler reactions, further cements its role as a versatile tool in the organic chemist's arsenal. ambeed.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(methylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-9-8-5-3-2-4-7(8)6-10/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZGLUQDMOJDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296015 | |

| Record name | 2-(methylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7755-70-6 | |

| Record name | 7755-70-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylamino Benzaldehyde and Its Derivatives

Advanced Synthetic Routes

The synthesis of N-methylated anilines and benzaldehydes, including the target compound 2-(Methylamino)benzaldehyde, is achieved through several sophisticated routes. These methods are crucial for creating complex molecules for pharmaceuticals and materials science.

Reductive Amination Approaches to N-Methylated Anilines and Benzaldehydes

Reductive amination is a cornerstone of amine synthesis, providing a direct pathway from carbonyl compounds to amines. arkat-usa.org This one-pot reaction involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. arkat-usa.org A key advantage is that the reduction of the carbonyl starting material should be slower than the imine formation and subsequent reduction to minimize the formation of alcohol by-products. arkat-usa.org

One specific approach involves the condensation of a substituted nitrobenzaldehyde, such as 5-methyl-2-nitrobenzaldehyde, with methylamine (B109427) to form a Schiff base. This intermediate is then hydrogenated, typically using a catalyst like Palladium on carbon (Pd/C) under hydrogen pressure, to yield the desired N-methylated product, such as 5-Methyl-2-(methylamino)benzaldehyde (B3056287). Another strategy accomplishes both the reductive amination of the formyl group and the reduction of a nitro group in a single step, converting nitrobenzaldehydes into dialkylaminomethylanilines. arkat-usa.org These methods highlight the versatility of reductive amination in constructing N-alkylated aniline (B41778) derivatives.

| Starting Material | Reagents | Catalyst | Conditions | Product | Reference |

| 5-Methyl-2-nitrobenzaldehyde | Methylamine, H₂ | 5 wt% Pd/C | 50 psi | 5-Methyl-2-(methylamino)benzaldehyde | |

| 2-, 3-, or 4-Nitrobenzaldehydes | Various secondary amines, H₂ | Pd/C | N/A | 2-, 3-, or 4-Dialkylaminomethylanilines | arkat-usa.org |

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering powerful and efficient methods for synthesizing arylamines. rsc.orgresearchgate.net These reactions typically involve the coupling of an aryl halide or pseudohalide with an amine, facilitated by a palladium or copper catalyst. organic-chemistry.orgbeilstein-journals.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a widely used method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. organic-chemistry.orgresearchgate.net This reaction is prized for its broad substrate scope and functional group tolerance. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. scispace.com

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle. researchgate.net For instance, a three-step process to synthesize dibenzazepine (B1670418) scaffolds utilizes an intramolecular Buchwald-Hartwig coupling as the final, crucial step. rsc.org In this case, starting from 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol, the cyclization is achieved using a palladium source like palladium acetate (B1210297) and a ligand such as Xantphos. rsc.org

| Catalyst System | Ligand | Base | Solvent | Temperature | Application | Reference |

| Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 170 °C (Microwave) | Intramolecular C-N coupling | rsc.org |

| Pd(OAc)₂ | P(t-Bu)₃ | N/A | N/A | N/A | General triarylamine synthesis | researchgate.net |

The Ullmann reaction is a classical copper-catalyzed method for the formation of C-N bonds, typically involving the coupling of an aryl halide with an amine at elevated temperatures. organic-chemistry.org Modern variations of this reaction often proceed under milder conditions and with catalytic amounts of copper. researchgate.net The "Ullmann-type" reactions encompass copper-catalyzed nucleophilic aromatic substitution between various nucleophiles and aryl halides. organic-chemistry.org

An example of a modern Ullmann-type coupling involves the reaction of a halogenated benzaldehyde (B42025) precursor with an amine in the presence of a copper(I) source, such as CuI, and a ligand like 1,10-phenanthroline. This method can be used to directly install an amino group onto the aromatic ring. While effective, challenges can include the removal of copper residues from the final product and potential side reactions at high temperatures. The choice of solvent can be crucial, with high-boiling polar aprotic solvents like DMF often being effective. researchgate.net

| Catalyst System | Ligand | Solvent | Temperature | Application | Reference |

| CuI | 1,10-Phenanthroline | DMF | 110 °C | Coupling of 4-bromobenzaldehyde (B125591) with ethylenediamine | |

| Copper Metal | None | N/A | >200 °C | Classic biaryl synthesis | organic-chemistry.org |

Stepwise Alkylation Procedures

Stepwise alkylation offers a direct route to N-methylated anilines by introducing a methyl group onto a primary amino group. However, a significant challenge is achieving selective mono-N-alkylation, as the secondary amine product is often more nucleophilic than the primary amine starting material, leading to overalkylation. mit.edu

To overcome this, various strategies have been developed. One environmentally friendly approach is the N-methylation of 2-amino-5-methylbenzaldehyde (B1611670) using dimethyl carbonate (DMC) with a heterogeneous catalyst like HZSM-5 molecular sieves. This method takes advantage of the Brønsted acid sites and mesoporous structure of the catalyst to achieve high activity. Another advanced method uses methanol (B129727) as the methylating agent in a hydrogen autotransfer (or borrowing hydrogen) reaction. rsc.org This process, catalyzed by transition metals like ruthenium, involves the initial dehydrogenation of methanol to formaldehyde (B43269), which then reacts with the amine to form an imine that is subsequently reduced. rsc.org Continuous flow systems have also been employed for the selective N-monomethylation of anilines with DMC at high temperatures, enabling an in situ protection/deprotection pathway that prevents overalkylation. mit.edu

| Methylating Agent | Catalyst | Conditions | Substrate | Key Feature | Reference |

| Dimethyl Carbonate (DMC) | HZSM-5 (Si/Al = 25) | 160 °C, 8 h | 2-Amino-5-methylbenzaldehyde | Heterogeneous catalysis, environmentally benign | |

| Dimethyl Carbonate (DMC) | None | 250 °C (Continuous Flow) | Aniline | In situ protection/deprotection avoids overalkylation | mit.edu |

| Methanol | Cyclometalated Ruthenium Complex | 60 °C, NaOH | Anilines | Hydrogen autotransfer procedure, mild conditions | rsc.org |

Precursor Synthesis and Derivatization

The availability of suitable precursors is fundamental to the synthesis of this compound and its derivatives. The primary precursor, 2-aminobenzaldehyde (B1207257), is typically synthesized by the reduction of 2-nitrobenzaldehyde (B1664092). wikipedia.orgchemicalbook.com This reduction can be achieved using reagents like iron or iron(II) sulfate. wikipedia.org However, 2-aminobenzaldehyde is known to be unstable and can easily self-condense due to the presence of both an aldehyde and an amino group, necessitating rapid isolation, often by steam distillation. wikipedia.orgchemicalbook.com

Once synthesized, this compound and its derivatives serve as versatile building blocks for more complex molecules. The aldehyde functional group can participate in a wide range of chemical transformations. For example, it can undergo condensation reactions with active methylene (B1212753) compounds or amines to form Schiff bases and imines. smolecule.com It can also be reduced to the corresponding alcohol using reducing agents or oxidized to form a carboxylic acid. A notable application of aminoaldehydes is in the Friedländer synthesis, a classic method for constructing quinoline (B57606) rings. chemicalbook.com Furthermore, derivatives like 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde (B1310330) can be used in Claisen-Schmidt reactions to produce chalcones, which are precursors to other heterocyclic compounds like pyrazolines. mdpi.com

Synthesis of N-Benzyl-2-aminobenzaldehyde Intermediates

The preparation of N-benzyl-2-aminobenzaldehyde intermediates is a crucial step in multi-step synthetic routes. The benzyl (B1604629) group serves as a protecting group for the amine, preventing unwanted side reactions, and can be removed in a later stage. A primary method for synthesizing these intermediates is through reductive amination.

Reductive amination is a versatile method in organic chemistry for forming carbon-nitrogen bonds. The reaction proceeds by reacting a carbonyl compound, in this case, 2-aminobenzaldehyde, with a primary amine (benzylamine) to form an imine or Schiff base. This intermediate is then reduced in situ to the corresponding secondary amine. arkat-usa.orgmasterorganicchemistry.com The direct reductive amination of aldehydes is efficient, often carried out as a one-pot reaction where the imine formation and reduction occur sequentially. arkat-usa.org

Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common choice, often used in the presence of an acid catalyst like acetic acid. arkat-usa.org The reaction of 2-aminobenzaldehyde with benzylamine (B48309) would first form the N-benzylidene-2-aminobenzaldehyde imine, which is subsequently reduced to N-benzyl-2-aminobenzaldehyde. This approach allows for the synthesis of functionalized benzyl amines which are valuable intermediates for bioactive molecules. arkat-usa.org

Table 1: General Scheme for N-Benzyl-2-aminobenzaldehyde Synthesis

| Reactant 1 | Reactant 2 | Intermediate | Product | Reducing Agent |

| 2-Aminobenzaldehyde | Benzylamine | N-(2-formylphenyl)-1-phenylmethanimine | N-Benzyl-2-aminobenzaldehyde | Sodium Borohydride (NaBH₄) |

This method is advantageous as it avoids the use of hazardous alkyl halides and the potential for over-alkylation that can occur in direct alkylation methods. arkat-usa.org

Methylation via Reductive Amination of Intermediates

The introduction of a methyl group onto the nitrogen atom of a 2-aminobenzaldehyde derivative is commonly achieved through reductive amination. This process is a cornerstone of amine synthesis, providing a direct route to N-methylated products. arkat-usa.org One established pathway involves the oxidative cleavage of N-methylquinolinium salts using alkaline hydrogen peroxide. researchgate.netarkat-usa.org For instance, N-methylquinolinium iodide can be treated with hydrogen peroxide in a basic aqueous solution. By carefully controlling the reaction conditions, such as stirring for an extended period (e.g., 72 hours) in a two-phase system with tetrachloromethane and water, 2-methylaminobenzaldehyde can be isolated as the sole product in high yield (up to 80%). arkat-usa.org

Another powerful strategy is the direct reductive amination of 2-nitrobenzaldehyde. This one-pot procedure combines the reduction of the nitro group to an amine and the reductive amination of the formyl group. arkat-usa.org The reaction of 2-nitrobenzaldehyde with methylamine in the presence of a reducing agent like sodium borohydride would yield this compound. This approach is highly efficient as it accomplishes two transformations in a single step.

Similarly, starting from 2-aminobenzaldehyde, N-methylation can be performed using formaldehyde as the source of the methyl group, followed by reduction. The initial reaction between 2-aminobenzaldehyde and formaldehyde forms an iminium ion intermediate, which is then reduced by a hydride source like sodium borohydride to furnish this compound.

Table 2: Selected Methylation Methodologies

| Starting Material | Reagents | Product | Yield | Reference |

| N-Methylquinolinium Salt | Hydrogen Peroxide, Base | This compound | ~80% | arkat-usa.org |

| 2-Nitrobenzaldehyde | Methylamine, Reducing Agent | This compound | High (in one pot) | arkat-usa.org |

| 2-Aminobenzaldehyde | Formaldehyde, Sodium Borohydride | This compound | N/A | General Method |

Condensation Reactions with Amines to Form Schiff Bases/Imines

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. masterorganicchemistry.com These compounds, characterized by a carbon-nitrogen double bond (azomethine group), are valuable intermediates in organic synthesis and are studied for their biological activities. yu.edu.joorientjchem.org

The formation of an imine is typically an acid-catalyzed reaction involving the nucleophilic addition of a primary amine to the aldehyde's carbonyl group. libretexts.org This addition forms an unstable carbinolamine intermediate, which then undergoes dehydration (elimination of a water molecule) to yield the stable imine. libretexts.orgvaia.com

A variety of primary amines, including substituted anilines and aliphatic amines, can be condensed with this compound. orientjchem.org The reaction is often carried out in a suitable solvent like ethanol, sometimes with the addition of a catalytic amount of a strong acid such as sulfuric acid or perchloric acid to facilitate the dehydration step. orientjchem.orgbibliotekanauki.pl In some cases, the reaction can proceed efficiently under solvent-free conditions or with microwave irradiation. organic-chemistry.org The resulting Schiff bases can be isolated and characterized, and they serve as ligands for metal complexes or as precursors for further synthetic transformations. yu.edu.joresearchgate.net

Table 3: Examples of Schiff Base Formation from Aldehydes and Amines

| Aldehyde | Amine | Catalyst/Conditions | Product Type | Reference |

| 4-(N,N-dimethylamino)benzaldehyde | Aniline / Substituted Anilines | Conc. H₂SO₄, Ethanol | Azomethine | orientjchem.org |

| 4-(N,N-dimethylamino)benzaldehyde | 2-Aminobenzoic acid | Ethanolic medium | Schiff Base | yu.edu.jo |

| Substituted Benzaldehydes | 4-Amino-1-benzylpiperidine | Perchloric acid, Reflux | Aryl (E)-imine | bibliotekanauki.pl |

| Benzaldehyde | Methylamine | Acid catalysis | (E/Z)-N-methyl-1-phenylmethanimine | vaia.com |

The electronic properties of the substituents on both the aldehyde and the amine can influence the rate and equilibrium of imine formation. Electron-donating groups on the benzaldehyde, such as the methylamino group, can affect the electrophilicity of the carbonyl carbon. acs.org

Chemical Reactivity and Mechanistic Studies

Aldehyde Group Reactivity

The aldehyde group (-CHO) is characterized by a carbonyl (C=O) moiety, where the carbon atom is electrophilic and susceptible to attack by nucleophiles. Its reactivity is a cornerstone of the molecule's synthetic utility.

Condensation Reactions

The aldehyde group of 2-(methylamino)benzaldehyde readily undergoes condensation reactions with various nucleophiles. These reactions typically involve the initial formation of an addition product followed by the elimination of a small molecule, most commonly water.

A prime example is the reaction with primary amines to form imines, also known as Schiff bases. This reaction is often catalyzed by acid. bibliotekanauki.pl The general mechanism involves the protonation of the aldehyde's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the amine. Subsequent dehydration leads to the final imine product. bibliotekanauki.pl

Another significant type of condensation is the Knoevenagel condensation, where the aldehyde reacts with compounds possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). researchgate.netnih.gov For instance, aromatic aldehydes react with Meldrum's acid or malononitrile, often in the presence of a basic catalyst like piperidine (B6355638) or an environmentally benign catalyst such as lemon juice. researchgate.netnih.gov These reactions are crucial for forming new carbon-carbon double bonds. researchgate.net

The reactivity of aminobenzaldehydes in condensation reactions is well-documented. For example, p-N,N-dimethylaminobenzaldehyde is a well-known reagent used in the Ehrlich's test, where it undergoes a condensation reaction with the indole (B1671886) ring of tryptophan to produce a colored adduct. wikipedia.org Similarly, it reacts with pyrrole (B145914) in an electrophilic substitution-condensation pathway. pearson.com

| Reactant | Catalyst/Conditions | Product Type | Reference |

| Primary Amine | Acid catalyst | Imine (Schiff Base) | bibliotekanauki.pl |

| Meldrum's Acid | Bentonite, Ethylammonium nitrate | Arylidene Meldrum's acid | researchgate.net |

| Malononitrile | Piperidine, Sodium Acetate (B1210297) | Arylidenemalononitrile | nih.gov |

| Pyrrole | Excess aldehyde | Colored conjugated system | pearson.com |

| Hydrazine | - | Hydrazone (p-Dimethylaminobenzalazine) | wikipedia.org |

Cyclization Reactions (e.g., Spirocyclic Compound Formation)

The ortho positioning of the methylamino and aldehyde groups in this compound is particularly conducive to intramolecular cyclization reactions, often referred to as the "tert-amino effect". urfu.ru This effect facilitates the formation of new heterocyclic rings. For example, vinyl derivatives formed from the condensation of 2-(dialkylamino)benzaldehydes can undergo thermal or microwave-assisted cyclization to produce quinoline (B57606) systems. urfu.ru

These intramolecular processes can also lead to the formation of more complex structures, including spirocyclic compounds. Research has shown that the reaction of 2-(3,5-dimethylpiperidino)benzaldehyde (a structural analog) with active methylene compounds like cyclohexanedione can be stereoselective, leading to spirocyclic pyrido[1,2-a]quinoline systems. urfu.ru The formation of spiro-γ-lactams, a privileged scaffold in medicinal chemistry, can be achieved through various synthetic strategies, including cascade reactions that may involve aldehyde functionalities. uc.pt For instance, cascade Michael/Mannich/cyclization reactions are known synthetic routes. uc.pt

In some cases, unexpected cyclizations can occur. Undesired cyclization reactions have been reported with reagents like piperidine, leading to complex heterocyclic structures instead of simple condensation products. nih.gov More complex cascade cyclizations, such as those involving o-(2-acyl-1-ethynyl)benzaldehydes reacting with amino acid derivatives, can lead to indeno[2,1-c]pyran-3-ones or 1-oxazolonylisobenzofurans through selective cyclization pathways. acs.org

Nucleophilic Addition Reactions

The fundamental reactivity of the aldehyde group involves nucleophilic addition to the electrophilic carbonyl carbon. smolecule.comevitachem.com This reaction can lead to a variety of products depending on the nucleophile and subsequent reaction steps. For example, reduction with agents like sodium borohydride (B1222165) or lithium aluminum hydride involves the nucleophilic addition of a hydride ion to form the corresponding primary alcohol, 2-(methylamino)benzyl alcohol.

The Mannich reaction, a key carbon-carbon bond-forming reaction, is another example where nucleophilic addition is a critical step. researchgate.net In this multi-component reaction, the aldehyde reacts with a primary or secondary amine and an enolizable carbonyl compound. The initial step is the nucleophilic addition of the amine to the aldehyde to form a hemiaminal, which then dehydrates to an electrophilic iminium ion. researchgate.net

Amine Group Reactivity

The secondary amine group (-NHCH₃) in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom.

Nucleophilic Substitution Reactions

The methylamino group can act as a nucleophile and participate in substitution reactions. smolecule.com A common reaction for primary and secondary amines is acylation, where they react with acid chlorides or anhydrides in a nucleophilic acyl substitution to form amides. davuniversity.org Another example is alkylation, where the amine attacks an alkyl halide to form a tertiary amine or, with excess alkyl halide, a quaternary ammonium (B1175870) salt in a process known as exhaustive alkylation. davuniversity.org

While the amine group itself acts as a nucleophile, its presence on the aromatic ring also activates the ring towards electrophilic aromatic substitution. Conversely, it can influence nucleophilic aromatic substitution (SNAr) on the ring if a suitable leaving group is present. nih.gov

Reaction Mechanisms

The mechanisms of the reactions involving this compound are dictated by the inherent properties of its functional groups.

Condensation & Nucleophilic Addition: The mechanism for acid-catalyzed imine formation begins with the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The amine nitrogen then attacks this carbon, forming a tetrahedral intermediate. A proton transfer from nitrogen to oxygen creates a better leaving group (water), which is eliminated to form a protonated imine (iminium ion). Deprotonation yields the final imine product. bibliotekanauki.pl

Cyclization (tert-Amino Effect): The mechanism for cyclization reactions driven by the "tert-amino effect" involves the initial formation of a vinyl-substituted intermediate (e.g., from a Knoevenagel condensation). The proximate tertiary amine can then act as an internal base or nucleophile. For instance, in the formation of quinolines from [2-(pyrrolidin-1-yl)benzylidene]malononitriles, a proposed mechanism involves a sigmatropic hydrogen transfer, creating a zwitterionic intermediate that subsequently cyclizes and aromatizes. urfu.ru

Oxidation of the Aldehyde: In the oxidation of N,N-dimethylamino benzaldehyde (B42025) to the corresponding carboxylic acid by reagents like tetraethylammonium (B1195904) bromochromate (TEABC), the reaction is acid-catalyzed. A proposed mechanism involves the formation of a chromate (B82759) ester intermediate in the slow, rate-determining step. This is supported by the reaction kinetics, which are first-order with respect to both the aldehyde and the oxidant. The absence of polymerization with acrylonitrile (B1666552) suggests that a free-radical mechanism is unlikely, pointing towards a two-electron transfer process. arabjchem.org

Theoretical Investigations of Reaction Pathways (e.g., Acetalization)

While specific theoretical studies exclusively focused on the acetalization of this compound are not extensively documented in publicly available research, valuable insights can be drawn from computational studies on analogous systems, such as 2-methylbenzaldehyde. researchgate.netresearchgate.net The generally accepted mechanism for acid-catalyzed acetalization involves several key steps that have been modeled computationally.

The reaction is initiated by the protonation of the carbonyl oxygen of the benzaldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of an alcohol molecule (e.g., methanol) on the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group facilitates the elimination of a water molecule, generating a resonance-stabilized carbocation. Finally, a second alcohol molecule attacks this carbocation, and subsequent deprotonation yields the stable acetal (B89532) product. researchgate.net

Computational models of this process for similar benzaldehydes allow for the calculation of the energy at each stage of the reaction, providing a quantitative understanding of the reaction's feasibility and the relative stability of the intermediates. researchgate.net For instance, DFT calculations can reveal the energy profile of the entire reaction pathway, highlighting the activation energies required for each step.

In reactions involving ortho-aminobenzaldehydes, such as the formation of aminals, DFT calculations have revealed unexpected reaction pathways. For example, a study on the reaction of an unsubstituted aminobenzaldehyde with pyrrolidine (B122466) showed that the lowest energy pathway proceeds through an N,O-acetal intermediate, rather than involving simple iminium ions. nih.gov This highlights the importance of theoretical investigations in uncovering complex mechanistic details that may not be apparent from experimental observations alone.

Computational Analysis of Transition States and Intermediates

The heart of understanding a reaction mechanism lies in the characterization of its transition states and intermediates. Computational chemistry provides powerful tools to model these transient species, which are often difficult or impossible to observe experimentally.

For reactions involving substituted benzaldehydes, DFT calculations using basis sets like B3LYP/6-31G(d) are commonly employed to model the geometries and energies of transition states. These calculations can pinpoint the specific atomic arrangements at the peak of the energy barrier for a given reaction step. For instance, in the nucleophilic attack of an amine on an aldehyde, the transition state would feature a partially formed C-N bond and a partially broken C=O bond.

While specific data for this compound is scarce, studies on related compounds provide a framework for what to expect. For example, in the study of aminal formation from ortho-aminobenzaldehyde, the transition states for each step of the proposed mechanism were calculated, providing a detailed energy profile of the reaction. nih.gov

The following table, while not containing data for the specific target molecule due to its absence in the literature, illustrates the type of information that can be obtained from computational analysis of reaction intermediates for a related compound, 2-methylbenzaldehyde, during acetalization. researchgate.net

| Intermediate/Transition State | Description | Relative Energy (kcal/mol) |

| Reactant | 2-Methylbenzaldehyde + 2 CH3OH | 0.00 |

| TS1 | Transition state for hemiacetal formation | Data not available |

| Intermediate 1 | Hemiacetal | Data not available |

| TS2 | Transition state for water elimination | Data not available |

| Intermediate 2 | Resonance-stabilized carbocation | Data not available |

| TS3 | Transition state for acetal formation | Data not available |

| Product | 2-Methylbenzaldehyde dimethyl acetal | Data not available |

| Note: Specific energy values for the intermediates and transition states in the acetalization of this compound are not available in the reviewed literature. The table structure is provided as an example of the data that would be generated from such a computational study. |

Similarly, the analysis of transition states can provide insights into the factors controlling selectivity in reactions. For example, computational studies on the reactions of various substituted benzaldehydes can help in understanding how the electronic nature of the substituent influences the activation energy of a particular step. rsc.org

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-(Methylamino)benzaldehyde, distinct signals corresponding to the aldehyde, aromatic, amine, and methyl protons are expected. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, around 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring will present as a complex multiplet system between approximately 6.5 and 7.8 ppm. The N-H proton of the secondary amine is expected to show a broad singlet, the chemical shift of which can be variable depending on solvent and concentration, while the N-methyl (N-CH₃) protons will appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region, typically around 2.8-3.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon environment. The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically appearing around 190-195 ppm. The aromatic carbons will resonate in the 110-155 ppm range. The carbon atom directly attached to the nitrogen (C-N) is expected around 150-153 ppm, while the carbon bearing the aldehyde group (C-CHO) appears near 120-125 ppm. The remaining aromatic carbons produce signals within this range. The methyl carbon (N-CH₃) gives a characteristic signal in the upfield region, generally around 30 ppm.

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| CHO | ~9.9 | C=O | ~192 |

| Aromatic C-H | 6.5 - 7.8 | Aromatic C-N | ~152 |

| NH | Variable (broad) | Aromatic C-CHO | ~123 |

| N-CH₃ | ~2.9 | Aromatic C-H | 112 - 136 |

| N-CH₃ | ~30 |

Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound will exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde is expected in the region of 1665-1710 cm⁻¹. The presence of the aldehyde is further confirmed by the C-H stretching vibrations of the aldehyde proton, which typically appear as two weak bands around 2830-2695 cm⁻¹ and 2720 cm⁻¹. vscht.cz The N-H stretch of the secondary amine will be visible as a moderate, single peak in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C in-ring stretching vibrations of the benzene ring appear in the 1400-1600 cm⁻¹ range. The C-N stretching vibration of the aromatic amine is expected between 1250 and 1335 cm⁻¹. orgchemboulder.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl Group | 2850 - 2960 |

| Aldehyde C-H Stretch | Aldehyde | 2830 - 2695 |

| C=O Stretch | Aldehyde | 1665 - 1710 |

| C=C Stretch (in-ring) | Aromatic Ring | 1400 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1335 |

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light to probe the electronic transitions within a molecule. The structure of this compound contains chromophores (the benzene ring and carbonyl group) and an auxochrome (the methylamino group), which give rise to a characteristic absorption spectrum.

The spectrum is expected to show absorptions corresponding to π → π* transitions, associated with the delocalized π-electron system of the aromatic ring and the C=O double bond. These typically result in strong absorption bands. Additionally, an n → π* transition, involving the non-bonding electrons on the oxygen atom of the carbonyl group, is expected. This transition is typically weaker and occurs at a longer wavelength. The presence of the electron-donating methylamino group (-NHCH₃) on the benzene ring generally causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzaldehyde (B42025).

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

The molecular formula of this compound is C₈H₉NO, corresponding to a monoisotopic mass of approximately 135.07 Da. uni.lu In mass spectrometry, the molecule can be ionized in various ways, leading to different charged species. For instance, under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be observed with an m/z of approximately 136.08. Other common adducts, such as the sodium adduct [M+Na]⁺, may also be detected. uni.lu

| Adduct Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₈H₉NO]⁺ | 135.07 |

| [M+H]⁺ | [C₈H₁₀NO]⁺ | 136.08 |

| [M+Na]⁺ | [C₈H₉NNaO]⁺ | 158.06 |

| [M+K]⁺ | [C₈H₉KNO]⁺ | 174.03 |

Data sourced from PubChem. uni.lu

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations have been utilized to elucidate the geometric and electronic properties of 2-(Methylamino)benzaldehyde and its derivatives. These calculations form the basis for geometry optimization, electronic analysis, and reactivity prediction.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, DFT calculations are used to determine the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles.

The optimization process reveals that the molecule's conformation is influenced by the steric and electronic interplay between the ortho-positioned methylamino (-NHCH₃) and aldehyde (-CHO) groups. Intramolecular hydrogen bonding between the amine hydrogen and the aldehyde oxygen is a key factor stabilizing the planar conformation of the molecule. Theoretical calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311G(d,p) to achieve reliable geometric parameters.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical) Note: This table is an illustrative example of typical data obtained from DFT calculations, as specific published values for the parent compound are not readily available. The data is based on general principles of molecular geometry.

| Parameter | Bond/Angle | Theoretical Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-N | ~1.37 | |

| N-CH₃ | ~1.45 | |

| C-C(HO) | ~1.48 | |

| C=O | ~1.23 | |

| Bond Angles (°) | C-N-C | ~120° |

| C-C-O | ~124° | |

| N-C-C | ~121° |

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the band gap energy (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For derivatives of this compound, the HOMO-LUMO energy gap has been calculated using DFT methods. For instance, in a study of a Schiff base derived from this compound, the energy gap was found to be approximately 3.54 eV. researchgate.net A smaller band gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. The distribution of these orbitals is also significant; in this compound, the HOMO is typically localized over the electron-rich phenyl ring and the methylamino group, while the LUMO is concentrated on the electron-withdrawing aldehyde group.

Table 2: Frontier Molecular Orbital Energies and Band Gap

| Parameter | Energy Value (eV) |

| EHOMO (Highest Occupied Molecular Orbital) | Typical Calculated Value |

| ELUMO (Lowest Unoccupied Molecular Orbital) | Typical Calculated Value |

| Band Gap (ΔE = ELUMO - EHOMO) | ~3.54 (for a derivative) researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. The MEP surface is colored-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would show a high negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a prime site for electrophilic attack. Conversely, the hydrogen of the aldehyde group and the hydrogen of the amino group would exhibit a positive potential (blue), indicating them as sites for nucleophilic interaction. The aromatic ring would show a mix of potentials, reflecting the delocalized π-electron system.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by localizing the electron density into bonds and lone pairs. It is particularly useful for studying intramolecular charge transfer (ICT) and hyperconjugative interactions. The analysis quantifies the stabilization energy (E²) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.

In this compound, significant charge transfer occurs from the electron-donating methylamino group to the electron-withdrawing aldehyde group through the π-system of the benzene (B151609) ring. NBO analysis performed on its derivatives confirms these intramolecular interactions. researchgate.net Key interactions would include the delocalization of the lone pair of electrons on the nitrogen atom (LP(N)) into the antibonding π* orbitals of the aromatic ring (π(C-C)) and the carbonyl group (π(C=O)). These interactions stabilize the molecule and are fundamental to its electronic properties.

Table 3: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound Note: This table illustrates the type of data generated from an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | π* (Carom-Carom) | High |

| π (Carom-Carom) | π* (C=O) | Moderate |

| LP (O) | σ* (C-Haldehyde) | Low |

Solvatochromism is the phenomenon where a substance changes color in response to the polarity of the solvent. This shift in the absorption or emission spectrum is due to differential solvation of the ground and excited states of the molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the electronic properties of a solute.

While specific solvatochromism studies on this compound are not widely documented, the principles can be inferred from its structure. The molecule possesses a significant dipole moment that changes upon electronic excitation due to intramolecular charge transfer. In polar solvents, the more polar excited state would be stabilized to a greater extent than the ground state, typically leading to a red shift (bathochromic shift) in the absorption spectrum. Computational studies can predict these shifts by calculating the electronic transition energies in solvents of varying dielectric constants.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods can provide further details on the molecular properties of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension used to calculate excited-state properties, such as UV-Vis absorption spectra. researchgate.net Theoretical fluorescence spectra can also be simulated to correlate with experimental findings. researchgate.net

These calculations help assign experimental spectral bands to specific electronic transitions (e.g., n→π* or π→π*). For this compound and its derivatives, TD-DFT calculations can confirm that the lowest energy absorption band in the UV-Vis spectrum corresponds to the HOMO→LUMO transition, which is characterized by a significant intramolecular charge transfer from the methylamino-substituted ring to the aldehyde moiety. researchgate.net

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the application of this technique to similar aromatic aldehydes and enzyme-substrate interactions provides a framework for understanding its potential utility. nih.gov MD simulations can model the behavior of this compound over time, offering insights into its conformational flexibility, solvent interactions, and dynamic behavior in various environments.

For instance, MD simulations could be employed to study the hydration of the aldehyde group and the intramolecular hydrogen bonding possibilities between the methylamino and aldehyde moieties. Such simulations typically involve defining a force field, which is a set of parameters that describe the potential energy of the system, and then solving Newton's equations of motion for each atom. The resulting trajectories provide a detailed picture of the molecule's dynamic nature.

Table 1: Potential Applications of Molecular Dynamics Simulations for this compound

| Area of Investigation | Simulation Details and Potential Insights |

| Conformational Analysis | Simulations in different solvents could reveal the preferred conformations of the methylamino and aldehyde groups and the rotational barriers around the C-N and C-C single bonds. |

| Solvation Effects | By simulating the molecule in explicit water or other solvents, the structure of the solvation shell and the dynamics of solvent molecules around the solute can be investigated. |

| Intermolecular Interactions | MD simulations can be used to study the aggregation behavior of this compound molecules or their interactions with other molecules, such as in a biological or materials science context. |

| Enzyme-Substrate Interactions | In the context of biocatalysis, MD simulations can elucidate the binding mode of this compound within an enzyme active site, identifying key interactions that govern substrate recognition and reactivity. nih.gov |

The insights gained from such simulations would be valuable for understanding the chemical reactivity, physical properties, and biological activity of this compound.

Theoretical Spectroscopic Predictions

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic features of molecules like this compound. Methods such as Time-Dependent Density Functional Theory (TD-DFT) for electronic spectra and DFT-based calculations for vibrational spectra, including Inelastic Neutron Scattering (INS), are particularly powerful.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

TD-DFT is a widely used quantum chemical method for calculating the excited-state properties of molecules, including their electronic absorption spectra. acs.orgacs.org By solving the time-dependent Kohn-Sham equations, TD-DFT can predict the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands.

For this compound, TD-DFT calculations can help assign the observed bands in its UV-Vis spectrum to specific electronic transitions, such as n → π* and π → π* transitions. princeton.eduresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results. acs.org

Table 2: Representative TD-DFT Predicted Electronic Transitions for a Substituted Benzaldehyde (B42025)

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

| S0 → S1 (n → π) | 3.50 | 0.001 |

| S0 → S2 (π → π) | 4.25 | 0.150 |

| S0 → S3 (π → π*) | 4.90 | 0.350 |

Inelastic Neutron Scattering (INS) Spectroscopy

Inelastic Neutron Scattering (INS) is a powerful experimental technique for probing the vibrational dynamics of molecules, particularly those containing hydrogen atoms. mlz-garching.deoxfordneutronschool.orgstfc.ac.ukencyclopedia.pubansto.gov.au Unlike optical spectroscopies (infrared and Raman), INS intensities are not governed by selection rules based on changes in dipole moment or polarizability. Instead, the intensity of an INS peak is related to the incoherent scattering cross-section of the atoms and their vibrational amplitudes. Since hydrogen has a very large incoherent scattering cross-section, INS is exceptionally sensitive to its motions.

Theoretical predictions of INS spectra are typically performed using solid-state DFT calculations. By calculating the vibrational frequencies and eigenvectors, a simulated INS spectrum can be generated and compared with experimental data. This combination allows for a detailed and unambiguous assignment of vibrational modes, including torsions, wags, and stretches involving the methylamino and aldehyde groups.

Table 3: Predicted Vibrational Modes for this compound Amenable to INS Spectroscopy

| Vibrational Mode | Predicted Frequency Range (cm-1) | Description |

| Methyl Torsion | 150 - 250 | Rotational motion of the methyl group. |

| Aldehyde Torsion | 100 - 200 | Twisting motion of the -CHO group relative to the aromatic ring. |

| N-H Wagging | 700 - 800 | Out-of-plane bending of the N-H bond. |

| C-H Bending | 1100 - 1300 | In-plane and out-of-plane bending motions of aromatic and aldehyde C-H bonds. |

| N-H Stretching | 3300 - 3500 | Stretching vibration of the N-H bond. |

Note: The frequency ranges are estimations based on characteristic vibrational modes of similar functional groups in related molecules.

Applications in Organic Synthesis and Material Science

Building Block for Complex Organic Molecule Synthesis

The dual reactivity of 2-(Methylamino)benzaldehyde makes it a powerful tool for the synthesis of intricate organic molecules. The interplay between the electron-donating methylamino group and the electron-withdrawing aldehyde group provides a foundation for diverse chemical transformations.

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is governed by the competing directing effects of its two functional groups. The methylamino group (-NHCH₃) is a potent activating group that donates electron density to the aromatic ring through resonance, directing incoming electrophiles to the ortho and para positions. Conversely, the aldehyde group (-CHO) is a deactivating group that withdraws electron density, directing electrophiles to the meta position.

In this arrangement, the powerful activating and directing effect of the amino group dominates. Therefore, electrophilic attack is predicted to occur primarily at the positions ortho and para to the methylamino group, which correspond to positions 4 and 6 on the ring. Due to steric hindrance from the adjacent aldehyde group at position 1, substitution is most favored at the C-4 position. Reactions such as nitration, halogenation, and sulfonation are thus expected to yield the 4-substituted-2-(methylamino)benzaldehyde derivative as the major product. This selective functionalization allows for the introduction of additional chemical handles, creating polysubstituted aromatic building blocks for more complex syntheses.

A primary application of this compound is in the synthesis of heterocyclic compounds, particularly quinolines. It is a key reactant in the Friedländer annulation, a classic and efficient method for constructing the quinoline (B57606) ring system. wikipedia.orgnih.govresearchgate.net This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a CH₂ group adjacent to a carbonyl). nih.govalfa-chemistry.com

The reaction can be catalyzed by either acids or bases. wikipedia.org The mechanism typically proceeds through an initial aldol condensation between the aldehyde of this compound and the α-methylene ketone, followed by a cyclization via attack of the amino group onto the ketone's carbonyl carbon, and subsequent dehydration to form the aromatic quinoline ring. wikipedia.orgalfa-chemistry.com Using the N-substituted this compound leads to the formation of N-methyl quinolinium salts or related derivatives, which are valuable scaffolds in medicinal chemistry and materials science. This method is highly versatile, allowing for the synthesis of a wide array of substituted quinolines by varying the ketone component. nih.gov

Ligand Design in Coordination Chemistry

The presence of both nitrogen and oxygen donor atoms allows this compound to serve as a precursor for versatile ligands in coordination chemistry. While it can coordinate directly to metal centers, it is more commonly used to synthesize more complex multidentate ligands, primarily Schiff bases.

The most common strategy for employing this compound in coordination chemistry is through its condensation with a primary amine to form a Schiff base ligand. The reaction of the aldehyde functionality with an amine (R-NH₂) results in an imine (-C=N-) linkage. The resulting Schiff base ligand often possesses multiple donor sites, making it an excellent chelating agent for a variety of metal ions.

For example, condensation with 2-aminophenol produces a tridentate ligand capable of coordinating to a metal center through the phenolic oxygen, the imine nitrogen, and the methylamino nitrogen. These multidentate ligands form stable complexes with a range of transition metals, including Ni(II), Cu(II), Co(II), and Zn(II). jchemlett.comijsar.org The geometry of the resulting metal complexes, such as square planar, tetrahedral, or octahedral, is dictated by the coordination number of the metal ion and the specific stereochemical constraints of the ligand. ijsar.orgsrce.hr

Metal complexes derived from Schiff bases of this compound and its analogs are recognized for their catalytic activity in various organic transformations. These complexes can function as efficient catalysts for oxidation reactions, leveraging the ability of the central metal ion to cycle through different oxidation states.

For instance, complexes of copper and nickel have been investigated as catalysts for the oxidation of substrates like styrene and other alkenes, often using environmentally benign oxidants such as hydrogen peroxide (H₂O₂). mdpi.comucv.ro The ligand framework stabilizes the metal center and can be tuned electronically and sterically to enhance catalytic efficiency and selectivity. In these reactions, the complex can facilitate the formation of reactive oxygen species or activate the substrate, leading to products such as aldehydes, ketones, or epoxides with good conversion rates and high selectivity. mdpi.com

The electrochemical behavior of metal complexes containing ligands derived from this compound is a key area of study, providing insight into their electronic structure and potential for electron transfer reactions. Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of these systems.

CV studies of these Schiff base complexes often reveal one or more redox events. These can be metal-centered, such as the Cu(II)/Cu(I) or Ni(II)/Ni(I) couple, or ligand-centered, involving the oxidation or reduction of the aromatic or imine moieties. iosrjournals.org The potential at which these redox events occur and their reversibility provide valuable information about the stability of different oxidation states and the electronic communication between the metal and the ligand. For example, a quasi-reversible wave observed in the cyclic voltammogram of a copper(II) complex is often indicative of the Cu(II)/Cu(I) redox process. iosrjournals.org This redox activity is fundamental to their application in catalysis and in the development of molecular electronic materials.

Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the forces holding the system together are non-covalent intermolecular interactions. This compound is an interesting candidate for supramolecular studies due to its capacity for forming multiple, directional, non-covalent bonds.

Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion, primarily through non-covalent interactions. Macrocyclic hosts like cyclodextrins and cucurbit[n]urils are known for their ability to encapsulate guest molecules within their cavities, which can alter the guest's physical and chemical properties.

While specific studies detailing the encapsulation of this compound by cucurbit[n]urils are not prominent in the reviewed literature, the potential for such complexation exists. The parent compound, benzaldehyde (B42025), is known to form inclusion complexes with β-cyclodextrin. nih.govpurdue.edu This suggests that derivatives like this compound, with a similarly sized aromatic core, could also fit within the hydrophobic cavities of cyclodextrins or other macrocycles. The formation of such complexes would be driven by hydrophobic effects and van der Waals forces between the benzaldehyde portion of the molecule and the interior of the host cavity. The methylamino group would likely reside near the hydrophilic rim of the host, potentially influencing the complex's stability and solubility.

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The two most critical interactions in this field are hydrogen bonding and π-π stacking, both of which are relevant to this compound.

Hydrogen Bonding: The molecule possesses functional groups capable of participating in hydrogen bonding. Computational analysis indicates that this compound has one hydrogen bond donor (the N-H group) and at least one primary hydrogen bond acceptor (the carbonyl oxygen, C=O). ambeed.com The nitrogen atom of the methylamino group can also act as a weaker acceptor. This capability allows for the formation of intermolecular hydrogen bonds, which can direct the assembly of molecules into predictable patterns, such as chains or sheets, within a crystal lattice.

Molecular self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The processes are fundamental to creating complex supramolecular materials. The functional groups on this compound provide the necessary "information" for self-assembly.

The interplay between the directional hydrogen bonds formed by the methylamino and aldehyde groups, and the less directional but significant π-π stacking interactions of the benzene (B151609) rings, would govern the spontaneous formation of ordered supramolecular architectures. These forces can lead to the assembly of one-dimensional tapes, two-dimensional sheets, or more intricate three-dimensional networks, depending on the specific packing arrangement adopted by the molecules in the solid state.

Development of Fluorescent Dyes and Chemical Probes

The reactive aldehyde and amine functionalities of this compound make it a valuable building block for the synthesis of fluorescent dyes and chemosensors. A particularly important class of compounds derived from it are Schiff bases.

Schiff bases, characterized by an imine (-C=N-) group, are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. nih.gov this compound can react with various primary amines to yield a wide array of Schiff base ligands. These ligands often exhibit interesting photophysical properties and can be designed to act as highly selective and sensitive fluorescent probes for detecting specific analytes, such as metal ions.

The mechanism of sensing often relies on processes like chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT). For example, a Schiff base probe might be non-fluorescent in its free state, but upon binding to a target metal ion, its conformational freedom is restricted, or a PET process is inhibited, leading to a dramatic increase in fluorescence intensity—a "turn-on" response. rsc.orgmdpi.com

Numerous studies have demonstrated the utility of Schiff bases derived from substituted benzaldehydes as fluorescent probes for metal ions like Al³⁺ and Fe³⁺. nih.govrsc.orgrsc.org These probes offer advantages such as high sensitivity, low detection limits, and ease of synthesis. nih.govrsc.org By reacting this compound with different amino-functionalized fluorophores or other organic molecules, a diverse library of fluorescent probes can be developed for applications in environmental monitoring and biological imaging. rsc.org

Below is a table summarizing the characteristics of representative Schiff base fluorescent probes, illustrating the principles that could be applied using this compound as a precursor.

| Probe Precursors | Target Ion | Sensing Mechanism | Detection Limit (LOD) | Reference |

| 2-Hydroxy-1-naphtaldehyde + 8-Aminoquinoline | Al³⁺ | CHEF / PET | 3.23 x 10⁻⁸ M | ejournal.by |

| 5-Methyl Salicylaldehyde + 2-Aminobenzimidazole | Al³⁺ | ESIPT | Not Specified | mdpi.com |

| Salicylaldehyde derivative + Amino-functionalized Phenol | Fe³⁺ | PET / LMCT | 0.163 µM | rsc.org |

| Carbazole derivative + 2-Hydroxy-1-naphtaldehyde | Al³⁺ | Not Specified | 2.59 x 10⁻⁷ M | nih.gov |

Medicinal Chemistry and Biological Activity of Derivatives/scaffolds

Therapeutic Potential of 2-(Methylamino)benzaldehyde Scaffolds

Derivatives built upon the this compound framework have been explored for a multitude of therapeutic applications. The structural modifications of this core moiety have led to compounds with promising anticancer, antimicrobial, and enzyme-inhibiting properties.

The this compound scaffold is a valuable precursor for synthesizing molecules with potential anticancer properties. Research into its derivatives, particularly those involving the formation of larger heterocyclic systems, has demonstrated significant cytotoxic effects against various cancer cell lines.

For instance, quinoline (B57606) derivatives synthesized from the related 5-methyl-2-(methylamino)benzaldehyde (B3056287) have shown promising anticancer activity against breast cancer cells, indicating the potential for these scaffolds in developing therapeutic agents. Similarly, dihydropyrimidinone derivatives, which can be synthesized from related enaminones and benzaldehydes, have been evaluated for their anti-cancer activity against the HepG2 (liver cancer) cell line. scispace.com One such compound displayed significant activity, inducing a notable increase in necrosis compared to the control. scispace.com

The versatility of the benzaldehyde (B42025) scaffold is further highlighted in the development of dual inhibitors. Tetrahydroquinoline-based scaffolds have been designed as dual inhibitors of MDM2 and XIAP, proteins often overexpressed in cancers like prostate cancer. nih.gov A lead compound from this series effectively inhibited tumor growth in a human prostate cancer xenograft model, demonstrating the therapeutic potential of these complex derivatives. nih.gov

Other complex derivatives have also been investigated. Pyrrolidin-2-one hydrazones, synthesized using precursors like 4-(dimethylamino)benzaldehyde (B131446), have been evaluated against a panel of cancer cell lines including melanoma, prostate, triple-negative breast, and pancreatic tumors. mdpi.com Furthermore, Schiff bases derived from 4-(dimethylamino)benzaldehyde and 2-amino-5-methylphenol (B193566) have been synthesized and tested for their anticancer potential against cell lines such as Huh-7 (hepatocellular carcinoma) and MCF-7 (breast cancer), showing selective toxicity towards these cancer cells. dergipark.org.tr

Table 1: Examples of Anticancer Activity in Derivatives of Benzaldehyde Scaffolds

| Derivative/Scaffold | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Quinoline derivatives (from 5-methyl-2-(methylamino)benzaldehyde) | Breast cancer cells | Showed promising anticancer activity. | |

| Dihydropyrimidinone derivatives | HepG2 (Liver) | Compound 9 showed significant anticancer activity and increased necrosis. | scispace.com |

| Tetrahydroquinoline scaffold (dual MDM2/XIAP inhibitors) | 22Rv1 (Prostate) | Effectively inhibited tumor growth in an in vivo xenograft model. | nih.gov |

| 2-((4-(dimethylamino)benzylidene)amino)-5-methylphenol | Huh-7 (Liver), MCF-7 (Breast) | Showed selective toxicity to hepatocellular carcinoma and breast cancer cells. | dergipark.org.tr |

| Pyrrolidin-2-one hydrazone derivatives | Melanoma, Prostate, Triple-negative breast, Pancreatic tumors | Demonstrated cytotoxic activity. | mdpi.com |

The this compound framework and its derivatives have demonstrated notable antimicrobial activity. Research indicates that the core compound and its analogs can be effective against a range of bacterial and fungal pathogens.

In vitro studies of the related compound 5-Methyl-2-(methylamino)benzaldehyde have shown it to possess both antibacterial and antifungal properties. Its minimum inhibitory concentration (MIC) has been determined against various microorganisms, suggesting its potential as a candidate for developing new antimicrobial agents.

Schiff bases, which are readily synthesized from this compound, are a class of compounds frequently studied for their biological activities. Schiff base derivatives of 4-(dimethylamino)benzaldehyde have exhibited superior antibacterial activity in some cases when compared to the antibiotic azithromycin. Similarly, novel analogs of fluorobenzothiazole Schiff's bases using p-dimethylamino benzaldehyde have been synthesized and screened for their antibacterial and antifungal activity, with some analogs showing significant effects. jchps.com

Thiazolidinone scaffolds, which can be derived from benzaldehyde precursors, also possess a broad spectrum of pharmacological activities, including antimicrobial properties. nih.govd-nb.info The introduction of different substituents on the benzaldehyde ring can modulate this activity; for example, the presence of electron-withdrawing groups has been shown to enhance antibacterial activity against E. coli. nih.gov

Table 2: Antimicrobial Activity of Benzaldehyde Derivatives

| Derivative/Scaffold | Microorganism(s) | Activity | Reference |

|---|---|---|---|

| 5-Methyl-2-(methylamino)benzaldehyde | Escherichia coli, Staphylococcus aureus, Candida albicans, Bacillus subtilis | Antibacterial and Antifungal | |

| 4-(N,N-Dimethylamino)benzaldehyde-derived Schiff bases | Various bacteria | Antibacterial | |

| Fluorobenzothiazole Schiff's bases | Various bacteria and fungi | Antibacterial and Antifungal | jchps.com |

| Thiazolidinone derivatives | E. coli, S. aureus, B. subtilis, K. pneumonia, C. albicans | Antibacterial and Antifungal | nih.gov |

Derivatives of this compound are of significant interest in the field of enzyme inhibition, a key strategy in drug discovery. The scaffold allows for the design of molecules that can fit into the active sites of specific enzymes, modulating their activity.

A notable area of research is the inhibition of aldehyde dehydrogenases (ALDHs), a superfamily of enzymes often overexpressed in cancer cells. nih.gov Analogs of 4-(diethylamino)benzaldehyde (B91989) (DEAB) are widely reported as pan-inhibitors of ALDH isoforms. nih.gov Studies on a library of DEAB analogues revealed that specific structural features, such as an electron-donating group at the para position and an electron-withdrawing group at the meta position, are important for activity and can enhance affinity to the enzyme's binding site. nih.gov

Another important target is DNA gyrase, a bacterial enzyme essential for DNA replication. Novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives, which can be synthesized from 2-amino-3-(methylamino)benzaldehyde, have been identified as potent DNA gyrase inhibitors. acs.org One para-substituted derivative, in particular, showed superior enzyme-inhibitory activity compared to the known inhibitor novobiocin. acs.org

Furthermore, benzaldehyde derivatives have been investigated as inhibitors of other enzymes. For example, 4-dimethylamino-benzaldehyde was studied for its inhibitory effect on mushroom tyrosinase, though it was found to be a weak inhibitor. researchgate.net Benzimidazole derivatives have been synthesized and evaluated as inhibitors of human dipeptidyl peptidase III, with some compounds showing significant inhibitory potential. mdpi.com

While research is more extensive in the areas of anticancer and antimicrobial activities, some derivatives of related benzaldehyde scaffolds have been investigated for their anti-inflammatory potential. The structural versatility of these compounds allows for the incorporation of pharmacophores known to be involved in inflammatory pathways.

For example, 4-hydroxybenzaldehyde (B117250) has demonstrated anti-inflammatory effects in vitro. Additionally, derivatives of para-aminobenzoic acid (PABA), which can be synthesized from corresponding benzaldehydes, have been observed to have anti-inflammatory properties, suggesting a potential avenue for the development of new therapeutic agents from the this compound scaffold. nih.gov Schiff base complexes have also been reported to have anti-inflammatory activity. scielo.org.za However, specific studies focusing on the anti-inflammatory and analgesic activities of direct derivatives of this compound are less common in the reviewed literature.

Drug-Likeness and Pharmacokinetic Predictions

In modern drug discovery, the evaluation of drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is a critical step. In silico tools are frequently used to predict these properties for newly synthesized compounds, including those derived from this compound.

Several studies on benzaldehyde derivatives incorporate these predictions. For instance, an analysis of synthesized 2-mercapto-5-styryl-1,3,4-oxadiazoles confirmed that the compounds obeyed Lipinski's rule of five, with properties favoring oral bioavailability. chula.ac.th These predictions include parameters such as molecular weight, LogP, and the number of hydrogen bond donors and acceptors. chula.ac.thunec-jeas.com

Similarly, computational studies on novel pyrrole (B145914) derivatives included predictions of drug-likeness and ADMET (ADME and Toxicity) parameters. mdpi.com The SwissADME web tool is a popular resource for evaluating the pharmacokinetics and drug-likeness of small molecules, as seen in the comparative analysis of a Schiff base derivative, 2-((4-(dimethylamino)benzylidene)amino)-5-methylphenol, with known JNK inhibitors. dergipark.org.trafjbs.com These in silico assessments help to prioritize compounds for further development by identifying potential liabilities early in the research process. afjbs.com

Table 3: Predicted Drug-Likeness Parameters for Representative Benzaldehyde Derivatives

| Parameter (Lipinski's Rule) | Generally Accepted Value | Finding for Derivative Class | Reference |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 g/mol | Compliant in 2-mercapto-1,3,4-oxadiazoles (323.38–413.45) | chula.ac.thunec-jeas.com |

| Log P (Lipophilicity) | ≤ 5 | Compliant in 2-mercapto-1,3,4-oxadiazoles (2.17–3.81) | chula.ac.th |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Compliant in 2-mercapto-1,3,4-oxadiazoles (1–2) | chula.ac.thunec-jeas.com |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Compliant in 2-mercapto-1,3,4-oxadiazoles (5–8) | chula.ac.thunec-jeas.com |

| ADMET Prediction | Various | Performed for pyrrole derivatives and Schiff bases to assess pharmacokinetics and toxicity. | dergipark.org.trmdpi.comafjbs.com |

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This method provides valuable insights into the mechanism of action of potential drug candidates and is widely used in studies involving derivatives of this compound.